molecular formula C23H27N5O2S B11388666 6-(4-ethoxyphenyl)-3-ethyl-N-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-ethoxyphenyl)-3-ethyl-N-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11388666
M. Wt: 437.6 g/mol
InChI Key: MKEPZDAWGIIBME-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)-3-ethyl-N-(4-ethylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex heterocyclic compound. It belongs to the class of triazolothiadiazines, which are known for their diverse pharmacological activities. This compound is characterized by the presence of ethoxyphenyl and ethylphenyl groups attached to a triazolothiadiazine core.

Properties

Molecular Formula

C23H27N5O2S

Molecular Weight

437.6 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-3-ethyl-N-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C23H27N5O2S/c1-4-15-7-11-17(12-8-15)24-22(29)21-20(16-9-13-18(14-10-16)30-6-3)27-28-19(5-2)25-26-23(28)31-21/h7-14,20-21,27H,4-6H2,1-3H3,(H,24,29)

InChI Key

MKEPZDAWGIIBME-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2C(NN3C(=NN=C3S2)CC)C4=CC=C(C=C4)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)-3-ethyl-N-(4-ethylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the reaction of 4-amino-5-(2-alkoxyphenyl)-4H-[1,2,4]triazole-3-thiols with substituted phenacyl bromides in the presence of an equimolar quantity of potassium hydroxide . This reaction leads to the formation of the triazolothiadiazine ring system. The reaction conditions often include heating and stirring to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxyphenyl)-3-ethyl-N-(4-ethylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

6-(4-Ethoxyphenyl)-3-ethyl-N-(4-ethylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other heterocyclic compounds.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-3-ethyl-N-(4-ethylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it effective against certain diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(4-ethoxyphenyl)-3-ethyl-N-(4-ethylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide apart from similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical properties. The presence of both ethoxyphenyl and ethylphenyl groups can enhance its interaction with biological targets, making it a promising candidate for further research.

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